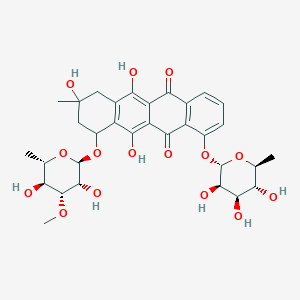
Mutactimycin PR
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mutactimycin PR, also known as this compound, is a useful research compound. Its molecular formula is C32H38O15 and its molecular weight is 662.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural Characteristics
Mutactimycin PR is characterized as 5,12 Naphtacenedione, with specific glycosidic modifications that contribute to its biological activity. The structural elucidation was achieved using advanced techniques such as NMR and mass spectrometry, confirming its classification within the anthracycline family of antibiotics .
Antimicrobial Activity
1. Antibacterial Properties
This compound exhibits notable antibacterial activity, particularly against Gram-positive bacteria. Its Minimum Inhibitory Concentration (MIC) values indicate efficacy against several pathogens:
| Pathogen | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 50 |
| Micrococcus luteus | 40 |
| Klebsiella pneumoniae | 40 |
These values suggest that this compound can be a potential candidate for treating infections caused by resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and other ESKAPE pathogens .
2. Activity Against Bovine Mastitis Pathogens
In veterinary medicine, this compound has shown effectiveness against pathogens associated with bovine mastitis, a common and costly disease in dairy cattle. In vitro studies demonstrated its activity against strains such as Enterococcus pseudoavium and Staphylococcus aureus subsp. aureus, indicating its potential use in animal health .
Anticancer Potential
The anthracycline class of compounds is well-known for its anticancer properties. This compound's structural similarities to established anticancer agents suggest it may exhibit similar effects. Preliminary studies indicate potential antiproliferative activity, warranting further investigation into its use in cancer therapeutics .
Phytopharmaceutical Applications
This compound also holds promise in the field of phytopharmaceuticals. Its antimicrobial properties could be utilized to develop treatments for plant diseases caused by bacterial infections. This application is particularly relevant in sustainable agriculture practices where chemical pesticides are being phased out .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Study on Antibacterial Activity : A study conducted by Zitouni et al. isolated this compound from Saccharothrix sp. SA 103 and tested its efficacy against various bacterial strains, confirming its antibacterial properties and establishing baseline MIC values for clinical relevance .
- Veterinary Applications : Research highlighted the compound's effectiveness against pathogens responsible for bovine mastitis, suggesting its integration into veterinary medicine as a treatment option for dairy cattle suffering from bacterial infections .
- Anticancer Research : Ongoing investigations are exploring the compound's potential in cancer treatment protocols, focusing on its mechanism of action and efficacy compared to existing anthracycline derivatives like doxorubicin .
特性
分子式 |
C32H38O15 |
|---|---|
分子量 |
662.6 g/mol |
IUPAC名 |
7-[(2R,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C32H38O15/c1-10-20(33)26(39)27(40)30(44-10)46-14-7-5-6-12-16(14)24(37)19-18(22(12)35)23(36)13-8-32(3,42)9-15(17(13)25(19)38)47-31-28(41)29(43-4)21(34)11(2)45-31/h5-7,10-11,15,20-21,26-31,33-34,36,38-42H,8-9H2,1-4H3/t10-,11-,15?,20-,21-,26+,27+,28+,29+,30-,31-,32?/m0/s1 |
InChIキー |
PZNKWSCNFFZMQS-WQVFJGLYSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C(=O)C4=C(C5=C(CC(CC5O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)OC)O)(C)O)C(=C4C3=O)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2=CC=CC3=C2C(=O)C4=C(C5=C(CC(CC5OC6C(C(C(C(O6)C)O)OC)O)(C)O)C(=C4C3=O)O)O)O)O)O |
同義語 |
mutactimycin PR |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















